molecular formula C10H4F4 B14616443 1,4,5,8-Tetrafluoronaphthalene CAS No. 60188-51-4

1,4,5,8-Tetrafluoronaphthalene

Cat. No.: B14616443
CAS No.: 60188-51-4
M. Wt: 200.13 g/mol
InChI Key: QXSLBLMJUUQZDJ-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrafluoronaphthalene is a chemical compound with the molecular formula C10H4F4. It is a derivative of naphthalene, where four hydrogen atoms are replaced by fluorine atoms at the 1, 4, 5, and 8 positions. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,8-Tetrafluoronaphthalene can be synthesized through several methods. One common approach involves the fluorination of naphthalene derivatives. For example, the reaction of naphthalene with a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor can yield this compound. The reaction conditions typically involve controlled temperatures and the presence of a catalyst to facilitate the fluorination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yields and purity of the final product. The use of advanced fluorination techniques and equipment helps in achieving efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetrafluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted naphthalene derivatives, while oxidation can produce naphthoquinones .

Scientific Research Applications

1,4,5,8-Tetrafluoronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,8-tetrafluoronaphthalene involves its interaction with molecular targets through its fluorine atoms. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to changes in the activity of enzymes or receptors, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,8-Tetrafluoronaphthalene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

CAS No.

60188-51-4

Molecular Formula

C10H4F4

Molecular Weight

200.13 g/mol

IUPAC Name

1,4,5,8-tetrafluoronaphthalene

InChI

InChI=1S/C10H4F4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H

InChI Key

QXSLBLMJUUQZDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1F)F)F)F

Origin of Product

United States

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